Ethyl 1-(adamantane-1-carbonyl)-3-benzoyl-2-phenyl-1,2,3,8a-tetrahydroindolizine-6-carboxylate
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Overview
Description
Ethyl 1-(adamantane-1-carbonyl)-3-benzoyl-2-phenyl-1,2,3,8a-tetrahydroindolizine-6-carboxylate is a complex organic compound that incorporates multiple functional groups, including adamantane, benzoyl, and indolizine moieties
Preparation Methods
The synthesis of Ethyl 1-(adamantane-1-carbonyl)-3-benzoyl-2-phenyl-1,2,3,8a-tetrahydroindolizine-6-carboxylate involves several steps, starting with the preparation of the adamantane derivative. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate can then be further functionalized to introduce the benzoyl and indolizine groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Ethyl 1-(adamantane-1-carbonyl)-3-benzoyl-2-phenyl-1,2,3,8a-tetrahydroindolizine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and adamantane moieties.
Addition: Radical addition reactions can be performed, especially involving the adamantane group.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: The compound’s rigid structure makes it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 1-(adamantane-1-carbonyl)-3-benzoyl-2-phenyl-1,2,3,8a-tetrahydroindolizine-6-carboxylate involves interactions with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, potentially altering membrane fluidity and function. The benzoyl and indolizine groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 1-(adamantane-1-carbonyl)-3-benzoyl-2-phenyl-1,2,3,8a-tetrahydroindolizine-6-carboxylate can be compared with other adamantane derivatives, such as:
1-(adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea: This compound shares the adamantane core but differs in its functional groups, leading to different chemical and biological properties.
1,3-dehydroadamantane: Another adamantane derivative with distinct reactivity due to the presence of double bonds.
Properties
Molecular Formula |
C35H37NO4 |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
ethyl (1S,2R,3S,8aS)-1-(adamantane-1-carbonyl)-3-benzoyl-2-phenyl-1,2,3,8a-tetrahydroindolizine-6-carboxylate |
InChI |
InChI=1S/C35H37NO4/c1-2-40-34(39)27-13-14-28-30(33(38)35-18-22-15-23(19-35)17-24(16-22)20-35)29(25-9-5-3-6-10-25)31(36(28)21-27)32(37)26-11-7-4-8-12-26/h3-14,21-24,28-31H,2,15-20H2,1H3/t22?,23?,24?,28-,29-,30+,31-,35?/m0/s1 |
InChI Key |
MJZHJIOQXQPFOO-SHJUASLHSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN2[C@@H](C=C1)[C@H]([C@@H]([C@H]2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C56CC7CC(C5)CC(C7)C6 |
Canonical SMILES |
CCOC(=O)C1=CN2C(C=C1)C(C(C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
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